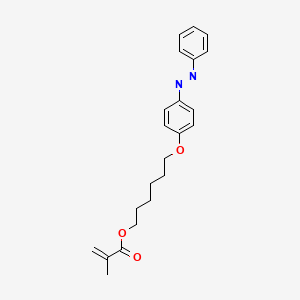
5,5'-((2-Aminoethyl)azanediyl)bis(pentan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): is a chemical compound with the molecular formula C12H28N2O2 It is characterized by the presence of two pentanol groups connected via a 2-aminoethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) typically involves the reaction of 2-aminoethanol with 1-bromopentane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the amino group of 2-aminoethanol attacks the bromine atom of 1-bromopentane, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 2-aminoethanol, 1-bromopentane
Solvent: Anhydrous ethanol
Temperature: Reflux conditions
Catalyst: Potassium carbonate (as a base)
Industrial Production Methods
In an industrial setting, the production of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution with desired nucleophiles.
Major Products
Oxidation: Formation of pentanoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or esters.
Aplicaciones Científicas De Investigación
5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol): has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol) involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. Its effects are mediated through these interactions, which can modulate enzyme activity and cellular processes.
Comparación Con Compuestos Similares
- 5,5’-((2-Hydroxyethyl)azanediyl)bis(pentan-1-ol)
- 5,5’-((2-Methylaminoethyl)azanediyl)bis(pentan-1-ol)
- 5,5’-((2-Diethylaminoethyl)azanediyl)bis(pentan-1-ol)
Comparison:
- 5,5’-((2-Hydroxyethyl)azanediyl)bis(pentan-1-ol): Similar structure but with a hydroxyl group instead of an amino group, leading to different reactivity and applications.
- 5,5’-((2-Methylaminoethyl)azanediyl)bis(pentan-1-ol): Contains a methylamino group, which affects its basicity and interaction with other molecules.
- 5,5’-((2-Diethylaminoethyl)azanediyl)bis(pentan-1-ol): Features a diethylamino group, resulting in increased steric hindrance and altered chemical properties.
Uniqueness: 5,5’-((2-Aminoethyl)azanediyl)bis(pentan-1-ol)
Propiedades
IUPAC Name |
5-[2-aminoethyl(5-hydroxypentyl)amino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2O2/c13-7-10-14(8-3-1-5-11-15)9-4-2-6-12-16/h15-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZFGPKHQWRZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCCCO)CCN)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)
![trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)

![1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-3,5-dimethylpiperidine](/img/structure/B8234073.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine](/img/structure/B8234075.png)


![[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B8234100.png)



